molecular formula C14H20 B14500699 2,2,5,5-Tetramethylbicyclo[4.2.2]deca-3,7,9-triene CAS No. 63527-90-2

2,2,5,5-Tetramethylbicyclo[4.2.2]deca-3,7,9-triene

Cat. No.: B14500699
CAS No.: 63527-90-2
M. Wt: 188.31 g/mol
InChI Key: YRWBRMDPALPTJL-UHFFFAOYSA-N
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Description

2,2,5,5-Tetramethylbicyclo[422]deca-3,7,9-triene is a bicyclic hydrocarbon compound characterized by its unique structure, which includes two fused cyclohexane rings with four methyl groups attached at specific positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,5,5-Tetramethylbicyclo[4.2.2]deca-3,7,9-triene typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2,2,5,5-Tetramethylbicyclo[4.2.2]deca-3,7,9-triene can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogens for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, pressures, and solvents to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction could produce alkanes or other reduced hydrocarbons. Substitution reactions can result in the formation of halogenated compounds or other substituted derivatives .

Scientific Research Applications

2,2,5,5-Tetramethylbicyclo[4.2.2]deca-3,7,9-triene has several applications in scientific research:

    Chemistry: It is used as a model compound to study reaction mechanisms and the effects of steric hindrance on chemical reactivity.

    Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in drug design and development.

    Industry: It is used in the synthesis of advanced materials, including polymers and specialty chemicals.

Mechanism of Action

The mechanism by which 2,2,5,5-Tetramethylbicyclo[4.2.2]deca-3,7,9-triene exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways involved can vary depending on the specific application and the derivatives used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,5,5-Tetramethylbicyclo[4.2.2]deca-3,7,9-triene is unique due to its specific arrangement of methyl groups and the stability of its bicyclic structure. This makes it particularly useful in studies of steric effects and as a precursor for various chemical reactions and applications .

Properties

CAS No.

63527-90-2

Molecular Formula

C14H20

Molecular Weight

188.31 g/mol

IUPAC Name

2,2,5,5-tetramethylbicyclo[4.2.2]deca-3,7,9-triene

InChI

InChI=1S/C14H20/c1-13(2)9-10-14(3,4)12-7-5-11(13)6-8-12/h5-12H,1-4H3

InChI Key

YRWBRMDPALPTJL-UHFFFAOYSA-N

Canonical SMILES

CC1(C=CC(C2C=CC1C=C2)(C)C)C

Origin of Product

United States

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